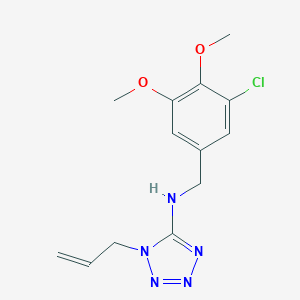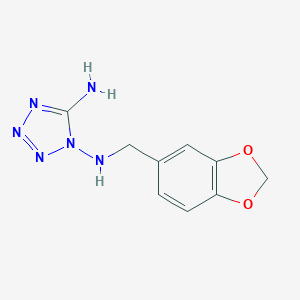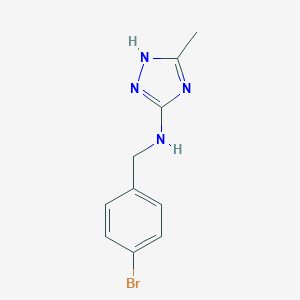![molecular formula C16H17NO2 B276684 4-{[(4-Methylbenzyl)amino]methyl}benzoic acid](/img/structure/B276684.png)
4-{[(4-Methylbenzyl)amino]methyl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(4-Methylbenzyl)amino]methyl}benzoic acid, also known as MABA, is a chemical compound with a molecular formula of C16H17NO2. It is a white crystalline powder that is soluble in organic solvents and has a melting point of 142-146°C. MABA has been used in scientific research for its potential applications in various fields, including medicine, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 4-{[(4-Methylbenzyl)amino]methyl}benzoic acid is not fully understood, but it is believed to involve the inhibition of enzymes and the modulation of signaling pathways. 4-{[(4-Methylbenzyl)amino]methyl}benzoic acid has been shown to bind to the active site of enzymes and inhibit their activity, leading to a reduction in the production of pro-inflammatory cytokines and other signaling molecules. It has also been shown to modulate the activity of signaling pathways, such as the MAPK and NF-κB pathways, which are involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
4-{[(4-Methylbenzyl)amino]methyl}benzoic acid has been shown to have various biochemical and physiological effects in scientific research. In animal models, 4-{[(4-Methylbenzyl)amino]methyl}benzoic acid has been shown to reduce pain and inflammation, inhibit tumor growth, and improve glucose metabolism. It has also been shown to modulate the expression of genes involved in inflammation, cell proliferation, and apoptosis. In vitro studies have shown that 4-{[(4-Methylbenzyl)amino]methyl}benzoic acid can inhibit the activity of enzymes and modulate signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines and other signaling molecules.
Vorteile Und Einschränkungen Für Laborexperimente
4-{[(4-Methylbenzyl)amino]methyl}benzoic acid has several advantages for lab experiments, including its high purity and stability, its ability to inhibit enzymes and modulate signaling pathways, and its potential applications in various fields. However, there are also some limitations to its use, including its relatively high cost and the need for specialized equipment and expertise to synthesize and handle it safely.
Zukünftige Richtungen
There are several future directions for the study of 4-{[(4-Methylbenzyl)amino]methyl}benzoic acid in scientific research. One direction is to further investigate its potential applications in medicine, including its anti-inflammatory and analgesic properties. Another direction is to study its potential as a drug candidate for the treatment of various diseases, including cancer and diabetes. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis method for greater efficiency and cost-effectiveness.
Synthesemethoden
4-{[(4-Methylbenzyl)amino]methyl}benzoic acid can be synthesized through a multistep process involving the reaction of p-toluidine with benzyl chloride to form N-benzyl-p-toluidine. This intermediate is then reacted with 4-chloromethylbenzoic acid to produce 4-{[(4-Methylbenzyl)amino]methyl}benzoic acid. The synthesis method of 4-{[(4-Methylbenzyl)amino]methyl}benzoic acid has been optimized to achieve high yields and purity, making it suitable for various applications in scientific research.
Wissenschaftliche Forschungsanwendungen
4-{[(4-Methylbenzyl)amino]methyl}benzoic acid has been widely used in scientific research for its potential applications in various fields. In medicine, 4-{[(4-Methylbenzyl)amino]methyl}benzoic acid has been studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. In biochemistry, 4-{[(4-Methylbenzyl)amino]methyl}benzoic acid has been used as a probe to study the binding interactions between proteins and ligands. It has been shown to bind to the active site of enzymes and inhibit their activity. In pharmacology, 4-{[(4-Methylbenzyl)amino]methyl}benzoic acid has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and diabetes.
Eigenschaften
Molekularformel |
C16H17NO2 |
|---|---|
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
4-[[(4-methylphenyl)methylamino]methyl]benzoic acid |
InChI |
InChI=1S/C16H17NO2/c1-12-2-4-13(5-3-12)10-17-11-14-6-8-15(9-7-14)16(18)19/h2-9,17H,10-11H2,1H3,(H,18,19) |
InChI-Schlüssel |
PLDLRIRHEYJSAV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNCC2=CC=C(C=C2)C(=O)O |
Kanonische SMILES |
CC1=CC=C(C=C1)CNCC2=CC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine](/img/structure/B276608.png)
![N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-N-(5-methyl-1H-1,2,4-triazol-3-yl)amine](/img/structure/B276611.png)


![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine](/img/structure/B276615.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-methylamine](/img/structure/B276617.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B276619.png)
![N-butyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amine](/img/structure/B276622.png)